3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
描述
Historical Evolution of Pyrazolo[3,4-d]pyrimidine-Based Therapeutics
The therapeutic exploration of pyrazolo[3,4-d]pyrimidines began in the late 20th century, driven by their structural resemblance to purine nucleotides. Early work focused on adenosine receptor antagonism, with researchers recognizing their potential to disrupt nucleotide-dependent signaling pathways. By the 2000s, the scaffold gained prominence in kinase inhibitor development, culminating in the 2013 FDA approval of ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor for B-cell malignancies.
Table 1: Milestones in Pyrazolo[3,4-d]pyrimidine Therapeutic Development
Structural Analogies to Purine Nucleotides and ATP-Competitive Inhibition Mechanisms
The pyrazolo[3,4-d]pyrimidine core serves as a bioisostere for adenine through strategic nitrogen placement (N1, N3, N7, N9), enabling hydrogen bonding with kinase hinge regions. The 1-methyl substitution in 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid enhances metabolic stability while the propanoic acid side chain introduces polarity for improved solubility and auxiliary interactions.
Structural Comparison with ATP
$$
\text{ATP: } \text{Adenine} - \text{Ribose} - \text{Triphosphate} \
\text{Pyrazolo[3,4-d]pyrimidine: } \text{N}\text{1}-\text{C}\text{2}-\text{N}\text{3} \text{ triad mimicking adenine's N}\text{9}-\text{C}\text{4}-\text{N}\text{1} \text{ hinge-binding motif}
$$
Kinase inhibition occurs through:
- Hinge region engagement : N1 and N3 form hydrogen bonds with backbone residues (e.g., BTK Met477)
- Hydrophobic pocket occupation : 1-methyl group fills selectivity pocket in BTK
- Solubility optimization : Propanoic acid side chain improves pharmacokinetics without steric hindrance
Table 2: Kinase Targets of Pyrazolo[3,4-d]pyrimidines
| Kinase Family | Example Inhibitor | IC₅₀ (nM) |
|---|---|---|
| BTK | Ibrutinib | 0.5 |
| PI3Kδ | Parsaclisib | 1.1 |
| mTOR | Sapanisertib | 1.8 |
| EGFR | Gefitinib analog | 4.2 |
The 5-yl position modification in this compound allows strategic functionalization. Molecular modeling shows the propanoic acid chain extends into the solvent-accessible region, minimizing entropic penalties while providing anchor points for prodrug conjugation. This structural adaptability underpins the scaffold’s utility across multiple kinase targets.
属性
IUPAC Name |
3-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-8-6(4-11-12)9(16)13(5-10-8)3-2-7(14)15/h4-5H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHJOYJSCZWPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid typically involves the following steps:
Formation of Pyrazolo[3,4-d]pyrimidine Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.
Methylation: The pyrazolo[3,4-d]pyrimidine core is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of Propanoic Acid Group: The propanoic acid group is introduced through a reaction with a suitable carboxylic acid derivative, such as propanoic acid chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 3-(1-Methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
科学研究应用
Medicinal Chemistry Applications
-
Antibacterial Activity
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds synthesized through multicomponent reactions have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives of the compound displayed inhibition zones comparable to standard antibiotics like ciprofloxacin, suggesting its potential as an antibacterial agent . -
Anticancer Potential
Pyrazolo[3,4-d]pyrimidines have been investigated for their anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure of 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid may contribute to its ability to target cancer cells selectively, although further studies are necessary to elucidate the exact pathways involved . -
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes that are crucial in metabolic pathways. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme implicated in the proliferation of certain bacteria and cancer cells. This inhibition could lead to the development of new therapeutic agents targeting resistant strains of bacteria or cancer cells .
Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antibacterial Activity | Compounds showed growth inhibition zones similar to ciprofloxacin | Potential development of new antibiotics |
| Anticancer Properties | Induced apoptosis in cancer cell lines | New anticancer drug candidates |
| Enzyme Inhibition | Inhibited DHFR activity | Targeting resistant bacterial strains |
Case Studies
-
Synthesis and Evaluation of Antibacterial Derivatives
A study synthesized several derivatives of this compound using a four-component reaction approach. The synthesized compounds were screened against Gram-positive and Gram-negative bacteria. Results showed that some derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics . -
Exploration of Anticancer Mechanisms
Another research effort focused on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The study revealed that specific modifications to the compound's structure could enhance its efficacy against various cancer cell lines by inducing apoptotic pathways and inhibiting cell proliferation .
作用机制
The mechanism by which 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes and receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and biological context.
相似化合物的比较
Comparison with Structural Analogs
2.1. Substituent Variations and Physicochemical Properties
The pyrazolo[3,4-d]pyrimidinone scaffold allows for extensive structural modifications, significantly altering physicochemical and biological properties. Key analogs include:
*Note: Molecular formula and weight for the target compound are inferred from structural analogs in .
- Key Observations: Solubility: The propanoic acid chain in the target compound improves aqueous solubility compared to esters (e.g., ethyl acetate derivatives) or imino-substituted analogs . Thermal Stability: Higher melting points (>250°C) are common due to hydrogen bonding and aromatic stacking, particularly in nitro- or fluoro-substituted derivatives .
生物活性
3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H10N4O3
- Molecular Weight : 222.21 g/mol
- CAS Number : 923216-53-9
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can act as effective inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.
Key Findings:
- EGFR Inhibition : Compounds similar to this compound have demonstrated significant inhibitory effects on both wild-type and mutant forms of EGFR. For instance, a related compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong potential as an anticancer agent .
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies have reported that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent anti-proliferative activity .
Biological Activities
The biological activities associated with this compound include:
Anticancer Activity
Research indicates that the compound can effectively inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest at specific phases (S and G2/M) . The increase in the BAX/Bcl-2 ratio further supports its role in promoting apoptosis.
Other Potential Activities
Besides anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been linked to various biological activities:
- Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory : Certain compounds have shown potential in reducing inflammation.
Case Studies
Several studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
常见问题
Q. What are the optimal synthetic routes for 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid, and how can reaction yields be improved?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include:
- Cyclization of pyrazolo-pyrimidine precursors under controlled temperatures (e.g., reflux in xylene) .
- Carboxylic acid introduction via propanoic acid derivatives, requiring catalysts like triethylamine and solvent systems such as dichloromethane or ethanol . Yield optimization strategies include adjusting solvent polarity (e.g., ethyl acetate/hexane gradients for purification) and monitoring reaction progress with TLC or HPLC .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) spectroscopy for confirming proton and carbon environments, particularly the pyrazolo-pyrimidine core and propanoic acid moiety .
- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns . Purity assessment requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) and melting point analysis (expected range: 273–278.5°C for related analogs) .
Q. What are the critical physical and chemical properties influencing experimental handling?
Key properties include:
- Solubility : Limited aqueous solubility; polar aprotic solvents (DMSO, DMF) are often required for biological assays .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions; storage at –20°C in anhydrous environments is recommended .
- pKa : The carboxylic acid group (pKa ~4.5) influences ionization and bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
SAR studies should focus on:
- Core modifications : Substituting the 1-methyl group with bulkier tert-butyl or aryl groups to assess steric effects on target binding .
- Propanoic acid derivatization : Converting the acid to amides or esters to modulate membrane permeability .
- In vitro assays : Testing against enzyme targets (e.g., kinases, phosphodiesterases) using fluorescence-based inhibition assays .
Q. What experimental designs are suitable for evaluating the compound’s biological activity in cellular models?
Use randomized block designs with split-plot arrangements to account for variables like cell line heterogeneity and dose-response timelines . Example workflow:
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions (e.g., variable IC50 values) may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
Q. What methodologies are effective for analyzing environmental stability and degradation pathways?
Follow INCHEMBIOL project guidelines :
- Abiotic degradation : Expose the compound to UV light or varying pH levels, followed by LC-MS/MS to identify breakdown products.
- Biotic degradation : Use soil or microbial cultures to assess metabolic pathways.
- Ecotoxicity screening : Test on model organisms (e.g., Daphnia magna) using OECD protocols.
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the pyrazolo-pyrimidine core .
- Data Reproducibility : Document solvent lot numbers and storage conditions, as trace impurities (e.g., water in DMSO) can skew results .
- Ethical Disposal : Follow EPA guidelines for carboxylic acid-containing compounds, including neutralization before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
